1,5-Bis[2-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione
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Overview
Description
1,5-Bis[2-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione is a complex organic compound with a unique structure that includes anthracene and hydrazinyl groups
Preparation Methods
The synthesis of 1,5-Bis[2-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione typically involves multicomponent reactions. These reactions are highly efficient and converge multiple starting materials into a single product. One common method involves the reaction of anthracene-9,10-dione with hydrazine derivatives under controlled conditions . The reaction conditions often include the use of solvents like pyridine and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
1,5-Bis[2-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,5-Bis[2-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound’s vibrant color makes it useful in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,5-Bis[2-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action .
Comparison with Similar Compounds
1,5-Bis[2-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione can be compared with other similar compounds such as:
Acenaphthoquinone: Known for its use in multicomponent reactions and its applications in medicinal chemistry.
Spiroacenaphthylenes: These compounds have similar structural features and are used in the synthesis of complex organic molecules.
Dispiro oxindolopyrrolidines: These compounds share similar reactivity and are used in the synthesis of heterocyclic compounds.
The uniqueness of this compound lies in its specific combination of anthracene and hydrazinyl groups, which confer unique chemical and biological properties .
Properties
CAS No. |
920009-22-9 |
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Molecular Formula |
C28H20N4O4 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
1,5-bis[(2-hydroxy-5-methylphenyl)diazenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C28H20N4O4/c1-15-9-11-23(33)21(13-15)31-29-19-7-3-5-17-25(19)27(35)18-6-4-8-20(26(18)28(17)36)30-32-22-14-16(2)10-12-24(22)34/h3-14,33-34H,1-2H3 |
InChI Key |
NFBVQLCHFCPNCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N=NC5=C(C=CC(=C5)C)O |
Origin of Product |
United States |
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